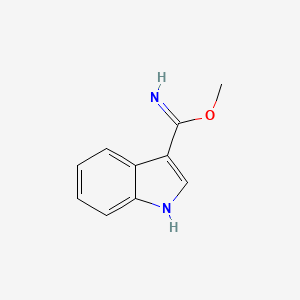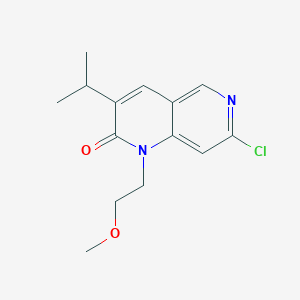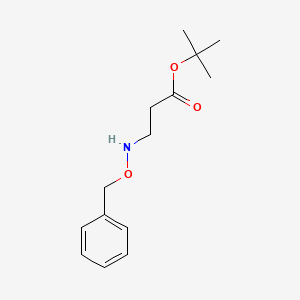
Tert-butyl 2-(1-methylindol-5-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(1-methylindol-5-yl)acetate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a tert-butyl ester group attached to the indole ring, which can influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-methylindol-5-yl)acetate typically involves the esterification of 2-(1-methylindol-5-yl)acetic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of eco-friendly catalysts and solvents is also considered to minimize environmental impact. The purification of the final product is typically achieved through distillation or recrystallization.
化学反応の分析
Types of Reactions
Tert-butyl 2-(1-methylindol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield the corresponding alcohol.
科学的研究の応用
Tert-butyl 2-(1-methylindol-5-yl)acetate has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of indole derivatives in treating various diseases.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of tert-butyl 2-(1-methylindol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, influencing biological processes. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Tert-butyl 2-(3-acetyl-5-bromo-1H-indazol-1-yl)acetate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Tert-butyl 2-(1-methylindol-5-yl)acetate is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl ester group also adds to its distinct properties compared to other indole derivatives.
特性
分子式 |
C15H19NO2 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
tert-butyl 2-(1-methylindol-5-yl)acetate |
InChI |
InChI=1S/C15H19NO2/c1-15(2,3)18-14(17)10-11-5-6-13-12(9-11)7-8-16(13)4/h5-9H,10H2,1-4H3 |
InChIキー |
SKBAMMLFMHMZKH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CC1=CC2=C(C=C1)N(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13984476.png)



